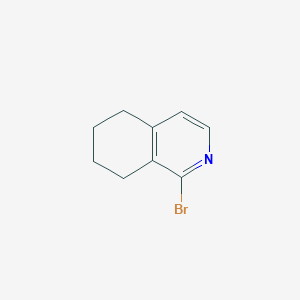![molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
説明
科学的研究の応用
- Antimicrobial and Anticancer Activity
- Field : Pharmaceutical and Medical Research .
- Application : The compound is used in the synthesis of amide derivatives, which have shown promising antimicrobial, antifungal, and anticancer activities .
- Method : The amide derivatives are obtained by the reaction of 3-aminomethyl pyridine with phenyl bromo acetamide and (N-substituted benz [d]thiazol-2-yl) 2-bromo acetamide .
- Results : Some of the synthesized compounds showed promising anticancer activity with IC50 values ranging from 0.14 μM to 1.186 μM against A549 lungs cancer cell line and MOLT3 leukaemia cancer cell lines .
- Field : Photopharmacology .
- Application : The compound is used in the synthesis of small-molecule- and peptide-based inhibitors of trypsin, which can be photochemically activated .
- Method : The inhibitors are synthesized by coupling the compound to 4-aminomethyl benzamidine dihydrochloride, using HATU and DIPEA in DMF .
- Results : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference .
- Field : Polymer Science .
- Application : The compound is used in the synthesis of biobased ion-exchange polyamides .
- Method : The polyamides are synthesized by interfacial polymerization of bisfuran diamine monomer (BFN), which is prepared by condensing 2-aminomethyl furan with levulinic acid using an acid catalyst .
- Results : The bisfuran polyamides are generally considered hydrophilic, with an observed swelling capacity range from 108 to 192%. The ion exchange capacity range was observed from 2.19 to 2.35 .
Photoswitchable Binding Interactions
Biobased Ion-Exchange Polyamides
- Field : Photovoltaic Technology .
- Application : The compound could potentially be used in the synthesis of perovskite solar cells .
- Method : The application of additives can impact perovskite crystallization and film generation, trap passivation in the bulk and/or at the surface, interface structure, and energetic tuning .
- Results : Halide perovskites have acted well in outstanding solar cells which achieved a best efficiency of 25.7% .
- Field : Pharmaceutical Research .
- Application : The compound could potentially be used in the synthesis of anticoagulant drugs .
- Method : The optimization of the heterocyclic core, which ultimately led to the discovery of a novel pyrazole .
- Results : The efforts to improve the oral bioavailability and pharmacokinetic profile of this series while maintaining subnanomolar potency and in vitro selectivity .
Perovskite Solar Cells
Anticoagulant Drugs
Safety And Hazards
特性
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
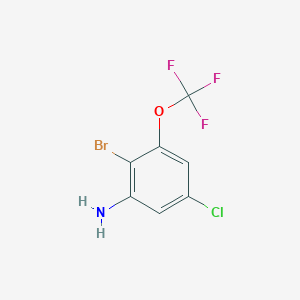
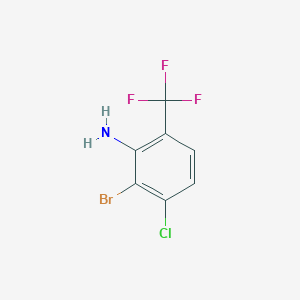
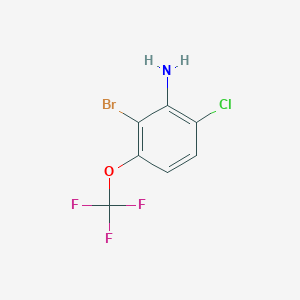
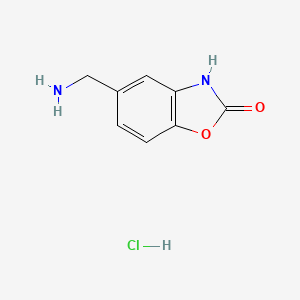
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
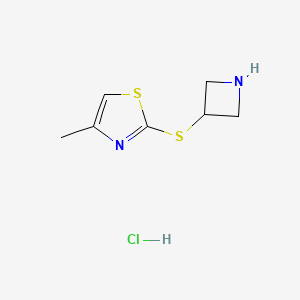
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
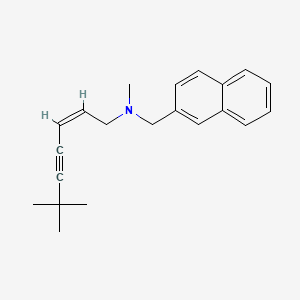
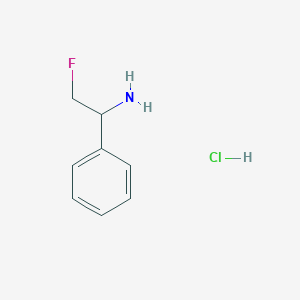
![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)
